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molecular formula C11H13ClN2O4 B8410840 3-[(5-Chloro-2-nitro-benzyl)-amino]-propionic acid methyl ester

3-[(5-Chloro-2-nitro-benzyl)-amino]-propionic acid methyl ester

Cat. No. B8410840
M. Wt: 272.68 g/mol
InChI Key: GOTHDKFHVUDJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07119088B2

Procedure details

A mixture of 4 Å molecular sieve powder (16.9 g) and lithium hydroxide monohydrate (1.80 g, 43 mmol) in N,N-dimethylformamide (100 ml) was stirred at room temperature for 20 minutes. β-Alanine methyl ester hydrochloride (5.0 g, 35.8 mmol) was added and the mixture stirred for a further 45 minutes. 2-(Bromomethyl)-4-chloro-1-nitrobenzene (J. Het. Chem. 1972; 9(1), 119–22) (8.98 g, 35.8 mmol) was added and the reaction stirred at room temperature for 16 hours. The mixture was filtered, the filtrate diluted with ethyl acetate (150 ml), then washed with brine (3×150 ml) and extracted with 2N hydrochloric acid (2×75 ml). The combined acidic extracts were basified using sodium carbonate, then extracted with ethyl acetate. The combined organic extracts were dried over magnesium sulphate and evaporated under reduced pressure to afford the title compound, 1.29 g.
[Compound]
Name
powder
Quantity
16.9 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.98 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].Cl.[CH3:5][O:6][C:7](=[O:11])[CH2:8][CH2:9][NH2:10].Br[CH2:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1[N+:21]([O-:23])=[O:22]>CN(C)C=O>[CH3:5][O:6][C:7](=[O:11])[CH2:8][CH2:9][NH:10][CH2:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1[N+:21]([O-:23])=[O:22] |f:0.1.2,3.4|

Inputs

Step One
Name
powder
Quantity
16.9 g
Type
reactant
Smiles
Name
lithium hydroxide monohydrate
Quantity
1.8 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
Cl.COC(CCN)=O
Step Three
Name
Quantity
8.98 g
Type
reactant
Smiles
BrCC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for a further 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
the reaction stirred at room temperature for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate diluted with ethyl acetate (150 ml)
WASH
Type
WASH
Details
washed with brine (3×150 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with 2N hydrochloric acid (2×75 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC(CCNCC1=C(C=CC(=C1)Cl)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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